

An In-depth Technical Guide on the Physical and Chemical Characteristics of Isomescaline

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Compound of Interest

Compound Name: *Isomescaline*

Cat. No.: *B1211587*

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Abstract

Isomescaline, systematically known as 2-(2,3,4-trimethoxyphenyl)ethanamine, is a positional isomer of the well-known psychedelic phenethylamine, mescaline. Despite its structural similarity to mescaline, **isomescaline** is reported to be inactive as a psychedelic in humans. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of **isomescaline**. Due to the limited availability of specific experimental data for **isomescaline**, this guide also includes comparative data for its isomer, mescaline, to provide a more complete context for researchers. The guide details its chemical identity, and where available, its physical properties and spectral data. Furthermore, a detailed, adaptable experimental protocol for its synthesis and characterization is provided, alongside a hypothesized signaling pathway based on its structural relationship to mescaline.

Chemical and Physical Properties

The fundamental chemical properties of **isomescaline** are well-established. However, a significant lack of experimentally determined physical data persists in the scientific literature. The following tables summarize the available information for **isomescaline** and provide a comparison with its isomer, mescaline.

Table 1: Chemical Identity of **Isomescaline**

Property	Value
IUPAC Name	2-(2,3,4-trimethoxyphenyl)ethanamine[1][2]
Synonyms	Isomescaline, 2,3,4-Trimethoxyphenethylamine
CAS Number	3937-16-4[1][2]
Molecular Formula	C ₁₁ H ₁₇ NO ₃ [1][2]
Molecular Weight	211.26 g/mol [1][2]
Canonical SMILES	COC1=C(C(=C(C=C1)CCN)OC)OC[1]
InChI Key	PVLFQRLVSMMSQK-UHFFFAOYSA-N[1]

Table 2: Physical Properties of **Isomescaline** and Mescaline

Property	Isomescaline	Mescaline
Melting Point	Data not available	35-36 °C[3]
Boiling Point	Data not available	180 °C at 12 mmHg[3]
Solubility	Data not available	Moderately soluble in water; soluble in alcohol, chloroform, benzene; practically insoluble in ether, petroleum ether[3][4]
Appearance	Data not available	Crystalline solid[3]

Spectroscopic Data

Detailed experimental spectroscopic data for **isomescaline** is not readily available in the public domain. A reference to a ¹H NMR spectrum of **isomescaline** in DMSO-d₆ exists, but the full dataset is not accessible. For the purpose of providing a predictive framework for researchers, the following table outlines the expected spectral characteristics based on the known structure of **isomescaline** and typical values for similar phenethylamine compounds.

Table 3: Predicted Spectroscopic Data for **Isomescaline**

Technique	Predicted Observations
^1H NMR	Aromatic protons (2H), ethylamine protons (4H), and methoxy protons (9H) would be expected in their characteristic regions.
^{13}C NMR	Signals for the aromatic carbons, the ethylamine side chain carbons, and the three distinct methoxy carbons would be anticipated.
IR Spectroscopy	Characteristic peaks for N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching (methoxy ethers) would be present.
Mass Spectrometry	The molecular ion peak (M^+) would be expected at m/z 211. Fragmentation patterns would likely involve cleavage of the ethylamine side chain.

Experimental Protocols

The following protocols are adapted from established methods for the synthesis and analysis of mescaline and other phenethylamines and are provided as a guide for the preparation and characterization of **isomescaline**.

Synthesis of Isomescaline

A common and effective route to **isomescaline** is through the Henry reaction of 2,3,4-trimethoxybenzaldehyde with nitroethane, followed by the reduction of the resulting nitrostyrene.

Step 1: Synthesis of 1-(2,3,4-Trimethoxyphenyl)-2-nitropropene

- To a solution of 2,3,4-trimethoxybenzaldehyde (10 g, 51 mmol) in nitroethane (20 mL), add anhydrous ammonium acetate (5 g, 65 mmol).
- Heat the mixture at 100°C for 2 hours with stirring.

- Allow the reaction mixture to cool to room temperature and then pour it into ice-water (200 mL).
- Collect the precipitated yellow solid by filtration, wash with water, and recrystallize from ethanol to yield the nitrostyrene product.

Step 2: Reduction to **Isomescaline**

- Prepare a suspension of lithium aluminum hydride (LAH) (5 g, 132 mmol) in anhydrous tetrahydrofuran (THF) (150 mL) under an inert atmosphere (e.g., argon or nitrogen).
- Slowly add a solution of 1-(2,3,4-trimethoxyphenyl)-2-nitropropene (5 g, 20 mmol) in anhydrous THF (50 mL) to the LAH suspension with stirring, maintaining the temperature below 30°C.
- After the addition is complete, reflux the mixture for 4 hours.
- Cool the reaction mixture in an ice bath and cautiously quench the excess LAH by the sequential dropwise addition of water (5 mL), 15% aqueous sodium hydroxide (5 mL), and water (15 mL).
- Filter the resulting aluminum salts and wash the filter cake with THF.
- Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude **isomescaline**.
- Purify the crude product by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.

Characterization Protocols

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Dissolve a small sample of purified **isomescaline** (or its salt) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

- Analyze the spectra for chemical shifts, multiplicities, coupling constants, and integration to confirm the structure.

3.2.2. Infrared (IR) Spectroscopy

- Prepare a sample of the purified compound as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).
- Obtain the IR spectrum using an FTIR spectrometer.
- Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

3.2.3. Mass Spectrometry (MS)

- Introduce a solution of the sample into a mass spectrometer (e.g., using electrospray ionization - ESI).
- Acquire the mass spectrum and identify the molecular ion peak.
- Analyze the fragmentation pattern to further confirm the structure.

Signaling Pathways and Pharmacological Profile

There is a significant lack of direct pharmacological data for **isomescaline**. It is reported to be inactive in humans at doses where its isomer, mescaline, is psychoactive[2][5][6]. However, due to its structural similarity to mescaline, it is hypothesized that **isomescaline** may interact with serotonin receptors, particularly the 5-HT_{2A} receptor, which is the primary target for classical psychedelics[2]. The lack of psychoactivity could be due to several factors, including poor blood-brain barrier penetration, rapid metabolism, or a different binding mode or functional activity at the 5-HT_{2A} receptor compared to mescaline.

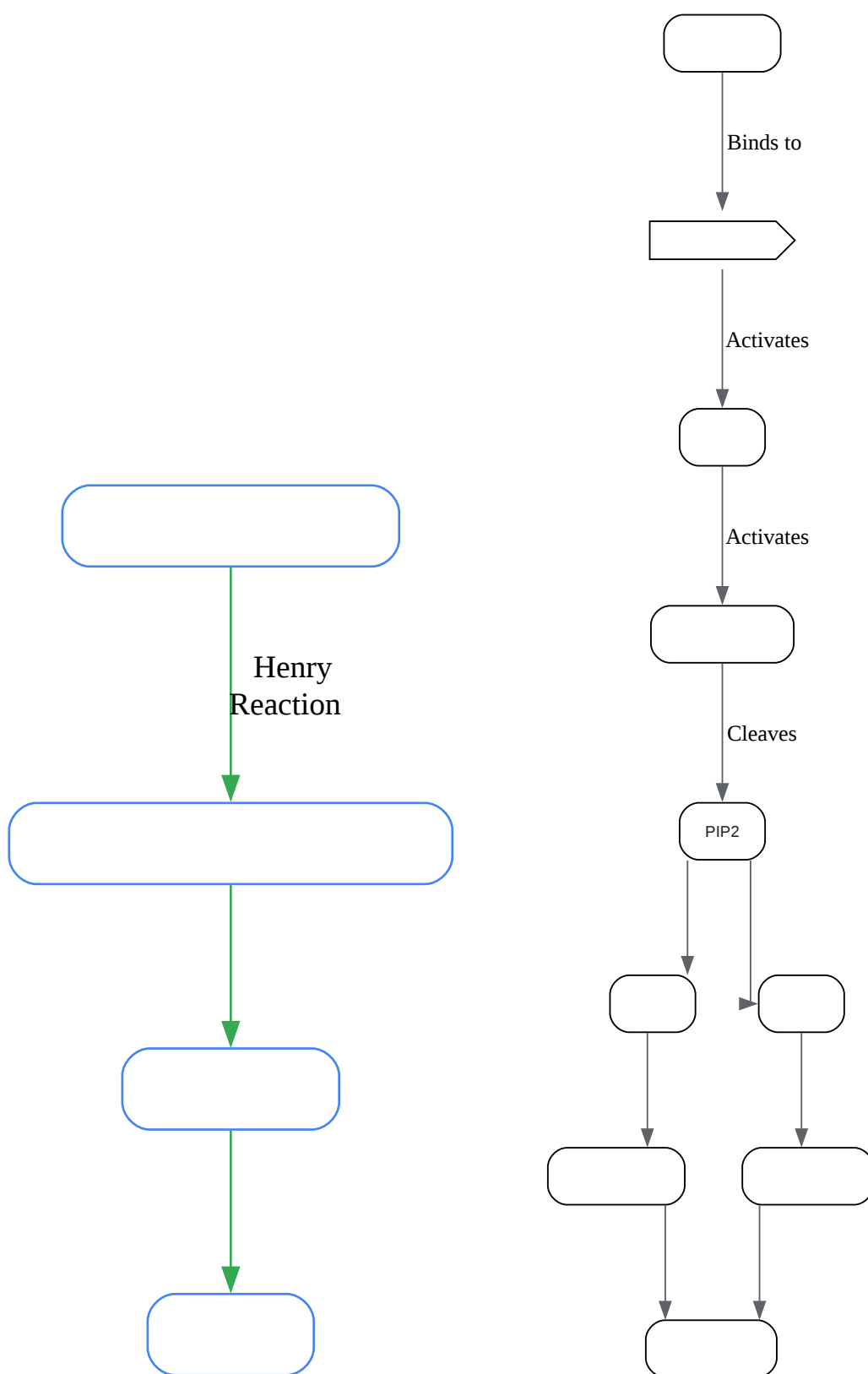
The following diagrams illustrate the chemical structure of **isomescaline**, a proposed synthesis workflow, and a hypothetical signaling pathway based on the known pharmacology of mescaline.

Isomescaline

The image shows a placeholder for the chemical structure of Isomescaline. It consists of a square box with a black border. The top half of the box is white and contains the text "Isomescaline". The bottom half of the box is a solid light gray color.

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Figure 1: Chemical structure of **Isomescaline**.



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